molecular formula C14H9BrCl2O3 B1280028 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid CAS No. 62176-38-9

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1280028
CAS No.: 62176-38-9
M. Wt: 376 g/mol
InChI Key: AQSNYZANMRDLGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by the introduction of the 3,4-dichlorobenzyl group. One method involves adding 4.7g of 2-chlorobenzoic acid, 40mL of concentrated sulfuric acid, and 0.936g of sodium sulfide into a reaction vessel. The mixture is stirred for 20 minutes at 30°C until the solution is clear. Then, 5.334g of N-bromosuccinimide is added, and the reaction continues for 10 minutes at 30°C. The solution is then poured into an ice water bath to crystallize the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the process generally involves scaling up the laboratory synthesis methods with appropriate adjustments for larger volumes and industrial equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    N-Bromosuccinimide: Used for the bromination step in the synthesis.

    Sulfuric Acid: Acts as a catalyst and solvent in the initial reaction steps.

    Sodium Sulfide: Used to facilitate the bromination reaction.

Major Products Formed

The major product formed from the synthesis is this compound itself. Other potential products depend on the specific reactions and conditions used.

Scientific Research Applications

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.

    Biology: In biochemical assays and proteomics research to study protein interactions and functions.

    Industry: Used in the production of other chemical compounds and materials.

Mechanism of Action

The specific mechanism of action for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is not well-documented. it is likely to interact with various molecular targets and pathways depending on its application. In biochemical research, it may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is unique due to its specific combination of bromine, chlorine, and benzoic acid moieties, making it particularly useful in proteomics research and other biochemical applications.

Properties

IUPAC Name

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNYZANMRDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489591
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-38-9
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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